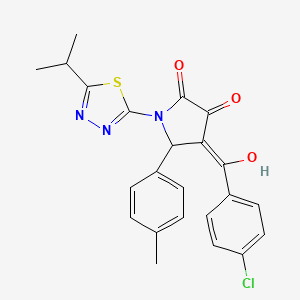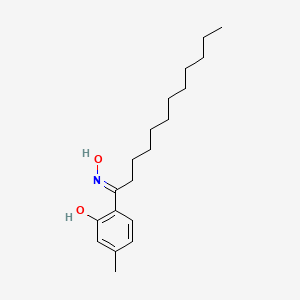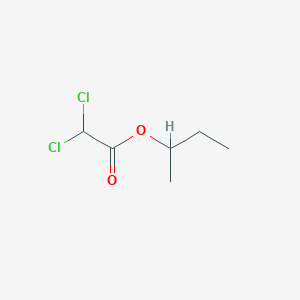![molecular formula C25H22ClN3O6 B12005093 [4-[(E)-[[2-[(2-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate CAS No. 609778-88-3](/img/structure/B12005093.png)
[4-[(E)-[[2-[(2-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, with the systematic name 4-[(E)-[[2-[(2-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate , belongs to the class of benzoate esters. It has the molecular formula C25H17Cl2N3O4S and a molecular weight of 526.402 g/mol .
Métodos De Preparación
Reaction Conditions:: Specific reaction conditions for the synthesis remain elusive, but typical conditions for hydrazine formation and esterification reactions apply.
Industrial Production:: As of now, there is no documented industrial-scale production method for this compound. It is primarily available for early discovery researchers as part of a collection of rare and unique chemicals .
Análisis De Reacciones Químicas
Reactivity:: This compound may undergo various reactions, including oxidation, reduction, and substitution. without specific data, we can only speculate on the reactivity.
Common Reagents and Conditions::Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products:: The major products formed during these reactions would depend on the specific conditions and reactants used.
Aplicaciones Científicas De Investigación
This compound’s applications span various scientific fields:
Chemistry: It could serve as a building block for the synthesis of other compounds.
Biology: It might exhibit biological activity, warranting investigation as a potential drug candidate.
Medicine: Research could explore its pharmacological properties.
Industry: Its unique structure may find applications in materials science or organic electronics.
Mecanismo De Acción
Unfortunately, the precise mechanism by which this compound exerts its effects remains unknown. Further research is needed to elucidate its molecular targets and pathways.
Comparación Con Compuestos Similares
While direct comparisons are challenging due to limited data, researchers can explore related benzoate esters and evaluate their uniqueness.
Propiedades
Número CAS |
609778-88-3 |
|---|---|
Fórmula molecular |
C25H22ClN3O6 |
Peso molecular |
495.9 g/mol |
Nombre IUPAC |
[4-[(E)-[[2-[(2-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C25H22ClN3O6/c1-33-21-12-9-17(13-22(21)34-2)25(32)35-18-10-7-16(8-11-18)14-28-29-23(30)15-27-24(31)19-5-3-4-6-20(19)26/h3-14H,15H2,1-2H3,(H,27,31)(H,29,30)/b28-14+ |
Clave InChI |
JUQJFNXEBVXSAQ-CCVNUDIWSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)CNC(=O)C3=CC=CC=C3Cl)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)CNC(=O)C3=CC=CC=C3Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12005014.png)
![2-({5-[(2,4-dichlorophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-methylphenyl)ethanone](/img/structure/B12005025.png)




![Ethyl (5-(4-methylstyryl)-1H-benzo[d]imidazol-2-yl)carbamate](/img/structure/B12005063.png)




![4-((E)-{[3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-ethoxyphenol](/img/structure/B12005084.png)

![5-(4-chlorophenyl)-4-{[(E)-(2-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12005100.png)
